molecular formula C9H8ClFO2 B13418543 2-(2-Fluoroethoxy)benzoyl chloride CAS No. 356045-70-0

2-(2-Fluoroethoxy)benzoyl chloride

Cat. No.: B13418543
CAS No.: 356045-70-0
M. Wt: 202.61 g/mol
InChI Key: PFSOHNXGULQJQP-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)benzoyl chloride is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)benzoyl chloride typically involves the reaction of 2-(2-fluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

C9H9FO3+SOCl2C9H8ClFO2+SO2+HCl\text{C9H9FO3} + \text{SOCl2} \rightarrow \text{C9H8ClFO2} + \text{SO2} + \text{HCl} C9H9FO3+SOCl2→C9H8ClFO2+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the safe handling of reactive intermediates like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-fluoroethoxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

    Hydrolysis: This reaction typically occurs in aqueous conditions, often accelerated by the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reduction reactions are usually carried out in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    2-(2-Fluoroethoxy)benzoic acid: Formed by hydrolysis.

Scientific Research Applications

2-(2-Fluoroethoxy)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, which lacks the 2-fluoroethoxy group.

    2-Fluorobenzoyl Chloride: Similar structure but without the ethoxy group.

    2-(2-Chloroethoxy)benzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(2-Fluoroethoxy)benzoyl chloride is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

356045-70-0

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-fluoroethoxy)benzoyl chloride

InChI

InChI=1S/C9H8ClFO2/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4H,5-6H2

InChI Key

PFSOHNXGULQJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCCF

Origin of Product

United States

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